molecular formula C6H10N4O2 B13081460 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13081460
M. Wt: 170.17 g/mol
InChI Key: OVMGEYIGJXKEPT-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,2,3-triazole with a suitable amino acid precursor under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and triazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole compound with similar structural features.

    2-Methyl-1,2,3-triazole: A methyl-substituted triazole with comparable properties.

    3-Amino-1,2,4-triazole: Another amino-substituted triazole with distinct biological activities.

Uniqueness

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a triazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3-amino-3-(2-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-8-3-5(9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)

InChI Key

OVMGEYIGJXKEPT-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(CC(=O)O)N

Origin of Product

United States

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